Deshydroxyethoxy Ticagrelor-d7
Descripción
Deshydroxyethoxy Ticagrelor-d7 (CAS 2012598-59-1; molecular formula C21H17D7F2N6O3S, molecular weight 485.56 g/mol) is a deuterium-labeled derivative of Deshydroxyethoxy Ticagrelor (AR-C124910XX), the active metabolite of the antiplatelet drug Ticagrelor . It functions as a potent P2Y12 receptor antagonist, inhibiting adenosine diphosphate (ADP)-mediated platelet activation and thrombus formation . The incorporation of seven deuterium atoms replaces hydrogen at specific positions, enabling its use as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C₂₁H₁₇D₇F₂N₆O₃S |
|---|---|
Peso molecular |
485.56 |
Sinónimos |
AR-C 124910XX-d7; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between Deshydroxyethoxy Ticagrelor-d7 and related compounds:
Key Observations :
Functional and Pharmacological Comparisons
Mechanism of Action
- Deshydroxyethoxy Ticagrelor-d7: Binds reversibly to the P2Y12 receptor, blocking ADP-induced platelet aggregation.
- Ticagrelor : Direct-acting P2Y12 inhibitor requiring hepatic activation to form Deshydroxyethoxy Ticagrelor .
- Ticagrelor Sulfoxide : Oxidized metabolite with reduced antiplatelet activity, highlighting the importance of metabolic stability in therapeutic efficacy .
Analytical Utility
- Deshydroxyethoxy Ticagrelor-d7 demonstrates superior performance as an internal standard in ultra-performance LC-MS/MS assays, with mean recovery rates of 101.1% and a lower limit of detection (0.2 ng/mL) compared to non-deuterated analogs .
- In contrast, non-labeled metabolites like Deshydroxyethoxy Ticagrelor are prone to interference in complex biological matrices, limiting assay precision .
Stability and Handling
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Deshydroxyethoxy Ticagrelor-d7 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Deshydroxyethoxy Ticagrelor-d7 in plasma or serum. The deuterated analog (Ticagrelor-d7) serves as an internal standard to correct for matrix effects and ionization variability. Calibration curves should span a linear range (e.g., 1.00–600.00 ng/mL) with precision (inter- and intra-day CV <15%) and accuracy (85–115%) validated across three independent batches . Quality control samples at low, medium, and high concentrations (N=6 per batch) are essential to ensure reproducibility.
Q. How does the deuterium substitution in Deshydroxyethoxy Ticagrelor-d7 influence its pharmacokinetic properties?
- Methodological Answer : Deuterium incorporation at specific positions (e.g., methoxy or ethyl groups) reduces metabolic degradation via the kinetic isotope effect, prolonging half-life and improving stability. Researchers must verify isotopic purity (>99%) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to ensure deuterium placement does not alter binding affinity to the P2Y12 receptor . Comparative pharmacokinetic studies with non-deuterated Ticagrelor are critical to quantify differences in clearance rates and bioavailability.
Q. What protocols ensure the stability of Deshydroxyethoxy Ticagrelor-d7 during long-term storage?
- Methodological Answer : Stability testing should include freeze-thaw cycles (≥3 cycles), short-term room temperature exposure (4–24 hours), and long-term storage at -80°C. Use LC-MS/MS to monitor degradation products, such as hydroxylated or de-ethylated metabolites. Stability criteria require <10% deviation from baseline concentrations. Buffered solutions (pH 7.4) and inert storage vials minimize hydrolysis and adsorption .
Advanced Research Questions
Q. How can researchers resolve discrepancies in potency data between Deshydroxyethoxy Ticagrelor-d7 and its parent compound across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay-specific parameters (e.g., platelet-rich plasma vs. whole-blood aggregometry). To address this:
- Perform parallel experiments using standardized protocols (e.g., light transmission aggregometry with ADP-induced aggregation).
- Validate receptor binding affinity via radioligand displacement assays (e.g., using ³H-2-MeS-ADP).
- Apply Bland-Altman analysis to quantify inter-assay variability and identify systematic biases .
Q. What experimental designs are optimal for studying the structural interactions of Deshydroxyethoxy Ticagrelor-d7 with P2Y12 receptor helices?
- Methodological Answer : Combine molecular dynamics (MD) simulations with X-ray crystallography or cryo-EM to map binding interfaces. Focus on α-helical motifs (e.g., transmembrane domains 3–5) critical for antagonist activity. Use deuterium-labeled analogs in NMR studies to track conformational changes upon binding. Mutagenesis of key residues (e.g., Lys280, Arg256) can validate computational predictions .
Q. How should researchers address batch-to-batch variability in deuterium enrichment during synthetic scale-up?
- Methodological Answer : Implement strict process controls:
- Monitor deuteration efficiency via isotope ratio mass spectrometry (IRMS) at each synthetic step.
- Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize H/D exchange side reactions.
- Use orthogonal purification methods (e.g., preparative HPLC with deuterated solvents) to isolate enantiomerically pure batches .
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of Deshydroxyethoxy Ticagrelor-d7 in preclinical models?
- Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and Cmax calculations, supplemented by compartmental modeling (e.g., two-compartment with first-order absorption). Use Bayesian hierarchical models to account for interspecies variability. Tools like Phoenix WinNonlin or Monolix are preferred for parameter estimation and sensitivity analysis .
Data Presentation & Ethical Compliance
Q. What guidelines ensure rigorous reporting of Deshydroxyethoxy Ticagrelor-d7 experimental data in publications?
- Methodological Answer : Adhere to the ARRIVE guidelines for preclinical studies. Include:
- Full synthetic routes (with deuterium sources and purity certificates).
- Raw chromatograms and mass spectra for reproducibility.
- Detailed statistical methods (e.g., ANOVA with post-hoc tests, p-value adjustments for multiple comparisons).
- Ethical declarations, including IACUC or IRB approvals for animal/human studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
